
N-(3-Bromobenzyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromobenzyl)ethanamine hydrochloride is a chemical compound that can be associated with a class of substances that have potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss N-(3-Bromobenzyl)ethanamine hydrochloride, they do provide insights into related brominated compounds and their chemical properties, synthesis, and applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds is often achieved through reactions involving readily available precursors. For instance, the synthesis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines involves a common synthetic pathway starting from precursor materials . Similarly, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides are synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods suggest that N-(3-Bromobenzyl)ethanamine hydrochloride could also be synthesized using a suitable brominated precursor and ethanamine under appropriate reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using techniques such as IR, NMR, and X-ray diffraction. For example, the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine reveals intermolecular interactions and the planarity of the benzoxazole ring systems . Similarly, the structure of a benzohydrazone compound derived from N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide is determined by single-crystal X-ray diffraction . These techniques could be applied to determine the precise molecular structure of N-(3-Bromobenzyl)ethanamine hydrochloride.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacts with nucleophiles to yield different substituted derivatives . This suggests that N-(3-Bromobenzyl)ethanamine hydrochloride may also participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by the presence of bromine and other substituents. For instance, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine are made by analyzing the fingerprint region of the infrared and Raman spectra . Additionally, the antimicrobial activities of brominated hydrazone compounds are evaluated, indicating potential biological applications . These studies provide a foundation for predicting the properties of N-(3-Bromobenzyl)ethanamine hydrochloride, such as its vibrational spectra and potential biological activity.
Safety And Hazards
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOGQPMOFRUWAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromobenzyl)ethanamine hydrochloride | |
CAS RN |
90389-53-0 |
Source


|
| Record name | Benzenemethanamine, 3-bromo-N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285095.png)
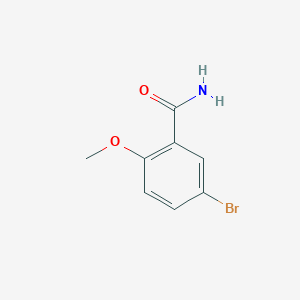
![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)


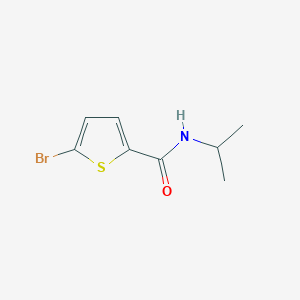
![4-[(Isobutyrylamino)methyl]benzoic acid](/img/structure/B1285124.png)
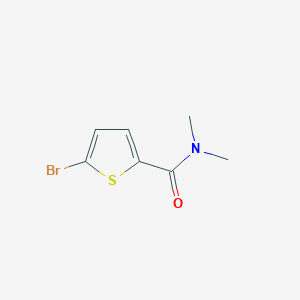
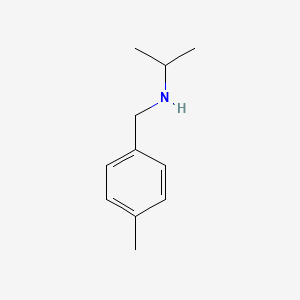
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)
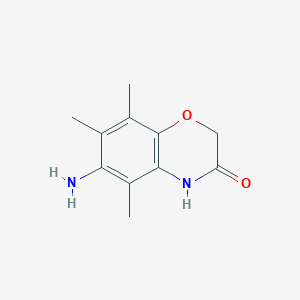
![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)

